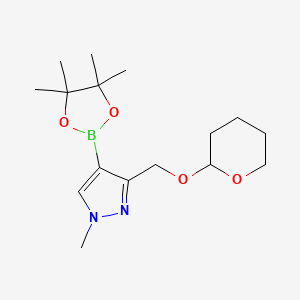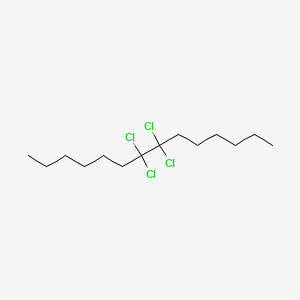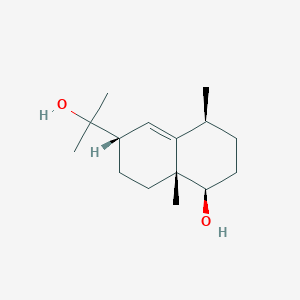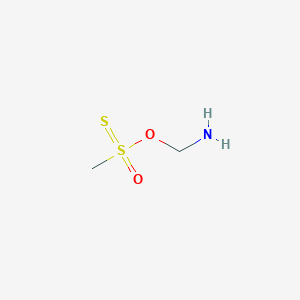
Aminomethyl methanethiosulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminomethyl methanethiosulfonate is a compound that belongs to the class of methanethiosulfonates. These compounds are known for their reactivity with thiol groups, making them valuable in various biochemical and industrial applications. This compound is particularly notable for its ability to modify cysteine residues in proteins, which can be useful in studying protein function and structure.
准备方法
Synthetic Routes and Reaction Conditions
Aminomethyl methanethiosulfonate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with aminomethyl thiol under basic conditions. The reaction typically proceeds as follows:
- Methanesulfonyl chloride is added to a solution of aminomethyl thiol in an organic solvent such as dichloromethane.
- A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction is allowed to proceed at room temperature for several hours, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Aminomethyl methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reactions with thiol-containing compounds are typically carried out in aqueous buffers at neutral pH.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Disulfide-linked products.
科学研究应用
Aminomethyl methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for modifying thiol groups in organic synthesis.
Biology: It is employed in the study of protein structure and function by modifying cysteine residues.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of aminomethyl methanethiosulfonate involves the modification of thiol groups in proteins and other molecules. The compound reacts with the thiol group (-SH) to form a disulfide bond (-S-S-CH3), effectively blocking the thiol group. This modification can alter the activity and function of the target molecule, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Methyl methanethiosulfonate: Similar in structure but lacks the aminomethyl group.
Ethyl methanethiosulfonate: Similar in structure but has an ethyl group instead of an aminomethyl group.
Trimethylaminoethyl methanethiosulfonate: Contains a trimethylaminoethyl group, making it more hydrophilic.
Uniqueness
Aminomethyl methanethiosulfonate is unique due to its aminomethyl group, which provides additional reactivity and specificity in modifying thiol groups. This makes it particularly useful in applications where selective modification of cysteine residues is required.
属性
分子式 |
C2H7NO2S2 |
|---|---|
分子量 |
141.22 g/mol |
IUPAC 名称 |
methylsulfonothioyloxymethanamine |
InChI |
InChI=1S/C2H7NO2S2/c1-7(4,6)5-2-3/h2-3H2,1H3 |
InChI 键 |
ITFGUDALSRICKP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=S)OCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


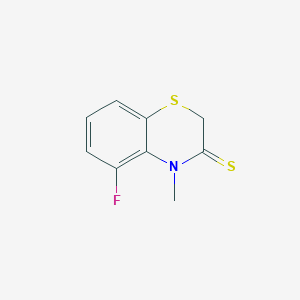
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
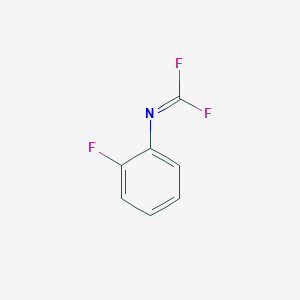
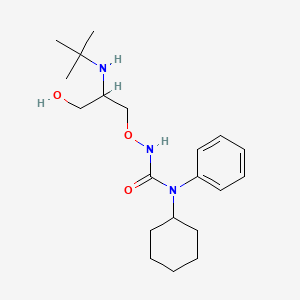

![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)

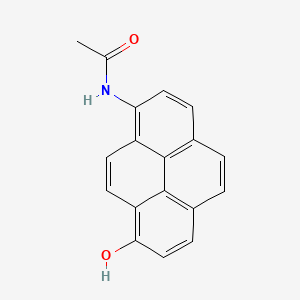
![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
